molecular formula C19H18ClNO3S2 B2794301 5-Butylsulfanyl-4-(4-chlorophenyl)sulfonyl-2-phenyl-1,3-oxazole CAS No. 850926-26-0

5-Butylsulfanyl-4-(4-chlorophenyl)sulfonyl-2-phenyl-1,3-oxazole

Cat. No.: B2794301
CAS No.: 850926-26-0
M. Wt: 407.93
InChI Key: XORFZRWCTKJVOS-UHFFFAOYSA-N
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Description

5-Butylsulfanyl-4-(4-chlorophenyl)sulfonyl-2-phenyl-1,3-oxazole is a heterocyclic compound with a unique structure. It belongs to the oxazole family, characterized by a doubly unsaturated 5-membered ring containing one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon . This compound has drawn attention due to its diverse biological activities and potential applications in medicinal chemistry.


Molecular Structure Analysis

The molecular formula of This compound is C~17~H~16~ClNO~4~S~2~ , with an average mass of approximately 397.896 Da . The compound’s structure consists of a central oxazole ring, a butylsulfanyl group, and a 4-(4-chlorophenyl)sulfonyl substituent. The arrangement of atoms and functional groups significantly influences its biological properties.


Chemical Reactions Analysis

The reactivity of this compound depends on its substitution pattern. Oxazole derivatives exhibit various biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, and antioxidant effects . Researchers have explored its potential as a lead compound for drug development.


Physical And Chemical Properties Analysis

  • Boiling Point : Approximately 69°C .

Future Directions

For more detailed information, refer to relevant research articles . 📚

Properties

IUPAC Name

5-butylsulfanyl-4-(4-chlorophenyl)sulfonyl-2-phenyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO3S2/c1-2-3-13-25-19-18(21-17(24-19)14-7-5-4-6-8-14)26(22,23)16-11-9-15(20)10-12-16/h4-12H,2-3,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XORFZRWCTKJVOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=C(N=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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